molecular formula C9H8ClN3 B8734031 1-(3-chlorophenyl)-1H-pyrazol-4-amine

1-(3-chlorophenyl)-1H-pyrazol-4-amine

Cat. No. B8734031
M. Wt: 193.63 g/mol
InChI Key: BGGNGIDUFUOZKI-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

N-(1-(3-chlorophenyl)-1H-pyrazol-4-yl)benzamide (1.34 g, 4.5 mmol) was heated with 68% sulfuric acid (24 mL) at 100° C. for 2 hours and then at 110° C. for 3 hours. The reaction was diluted with water (100 mL) and basified with sodium hydroxide solution. The aqueous mixture was extracted with ethyl acetate. The combined extracts were dried (sodium sulfate), filtered and evaporated. The solid were dried under high vacuum to provide the title compound (0.82 g; 94%) as a brown solid.
Name
N-(1-(3-chlorophenyl)-1H-pyrazol-4-yl)benzamide
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([NH:13]C(=O)C3C=CC=CC=3)[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
N-(1-(3-chlorophenyl)-1H-pyrazol-4-yl)benzamide
Quantity
1.34 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=CC(=C1)NC(C1=CC=CC=C1)=O
Name
Quantity
24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid were dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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